molecular formula C20H19N5O2 B2737990 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448070-03-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2737990
CAS No.: 1448070-03-8
M. Wt: 361.405
InChI Key: LRZMCMDGNYDGEA-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule combining a tetrahydroquinoline scaffold with a 1,2,3-triazole-carboxamide moiety. The tetrahydroquinoline core is partially hydrogenated, distinguishing it from fully aromatic quinoline derivatives, which may influence its electronic properties and biological interactions. Structural determination tools like SHELXL (used for crystallography) and synthetic methods involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be relevant to its development .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-24-13-17(22-23-24)19(26)21-16-10-9-14-8-5-11-25(18(14)12-16)20(27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZMCMDGNYDGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl group and a triazole moiety. Its molecular formula is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 320.39 g/mol. The presence of the triazole ring is significant as it can enhance the compound's interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases such as cancer.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis via caspase activation
A549 (Lung)3.5Inhibition of tubulin polymerization
MCF-7 (Breast)4.0Cell cycle arrest in G2/M phase

These studies indicate that the compound may induce apoptosis and inhibit cell proliferation by targeting microtubule dynamics.

Antimicrobial Studies

Research has also highlighted the antimicrobial potential of this compound. In a study evaluating its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa18 µg/mL

The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Comparative Analysis with Related Compounds

To assess the unique biological activity of this compound compared to similar compounds:

Compound NameBiological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinoline)Moderate anticancer activity
N-(benzoyl)-triazole derivativesVariable antimicrobial effects
N-(methyl-benzoyl)-tetrahydroquinoline derivativesLower potency than target compound

This comparison indicates that the incorporation of both triazole and tetrahydroquinoline structures enhances the biological activity of this specific compound.

Comparison with Similar Compounds

Structural Analogues from Quinoline–Benzimidazole Hybrids ()

Compounds such as 4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde (12) and 7-chloro-4-(4-{[4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9b) share structural motifs with the target compound but differ in key aspects:

Feature Target Compound Compound 12 Compound 9b
Core Structure Tetrahydroquinoline (saturated) Aromatic quinoline Aromatic quinoline + benzimidazole
Triazole Position 4-carboxamide linked to tetrahydroquinoline 4-methoxybenzaldehyde via methylene bridge Phenoxy-linked benzimidazole
Substituents Benzoyl (1-position), methyl (triazole) Chloro (quinoline), benzaldehyde (triazole) Chloro (quinoline and benzimidazole)
Synthetic Yield Not reported 76% 46%
Reported Activity Not available Antiproliferative (exact IC₅₀ not specified) Antiproliferative (exact IC₅₀ not specified)

Key Observations :

  • The tetrahydroquinoline core in the target compound may enhance solubility compared to aromatic quinolines in Compounds 12 and 9b.
  • The benzoyl group could modulate pharmacokinetic properties, whereas chloro substituents in Compounds 12 and 9b may improve target binding but increase toxicity.
  • Lower yields in Compound 9b (46%) highlight synthetic challenges in benzimidazole-triazole hybrids compared to simpler triazole derivatives like Compound 12 (76%) .
Triazole Isomerism and Substitution Patterns ()

The patent-pending compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide features a 1,2,4-triazole isomer instead of the 1,2,3-triazole in the target compound. Additionally, the pyridazine core in the patented compound contrasts with the tetrahydroquinoline in the target, suggesting divergent applications (e.g., kinase inhibition vs. antiproliferative activity) .

Triazole Derivatives in Corrosion Inhibition ()

The presence of electron-withdrawing groups (e.g., fluoro) and sulfur atoms in these derivatives enhances adsorption on metal surfaces, a property less relevant to the target compound’s carboxamide functionality .

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